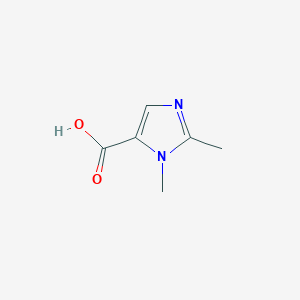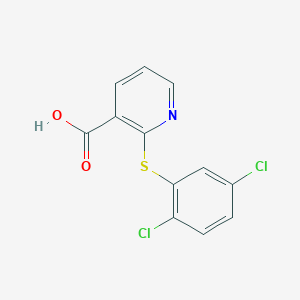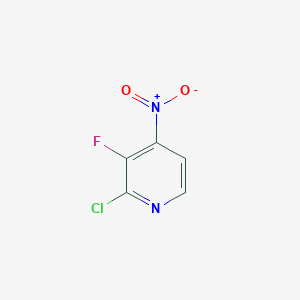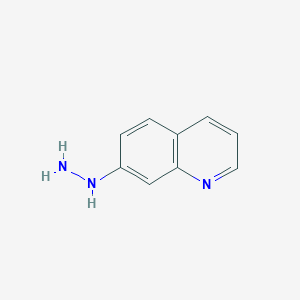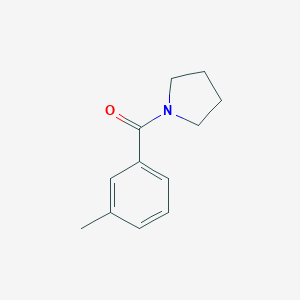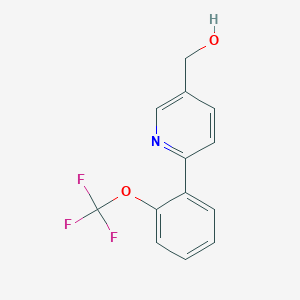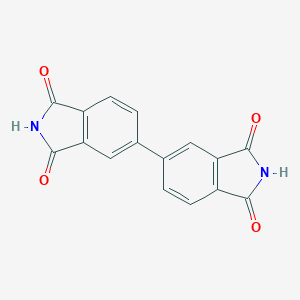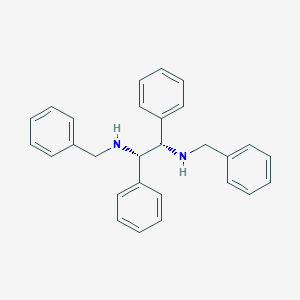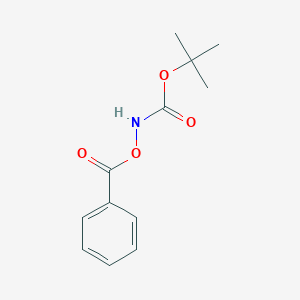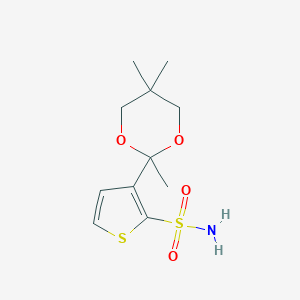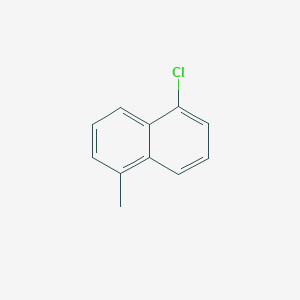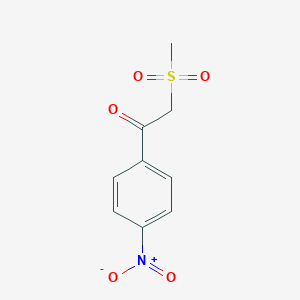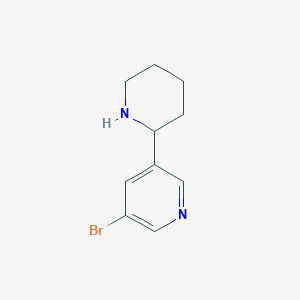![molecular formula C10H14O B178527 Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) CAS No. 197579-08-1](/img/structure/B178527.png)
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a cyclopropane derivative that is commonly used in organic synthesis and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Effets Biochimiques Et Physiologiques
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) has been shown to have a range of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, this compound has been shown to have neuroprotective effects and may help to improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) in lab experiments is its versatility. This compound can be used in a range of different experiments, from organic synthesis to drug development. Additionally, this compound is relatively easy to synthesize and is available in high purity. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be put in place.
Orientations Futures
There are many potential future directions for research on Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI). One area of interest is in the development of new drugs and therapies based on this compound. Another area of interest is in the development of new materials and catalysts based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of different fields.
Conclusion
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is a versatile and potentially useful compound that has been widely studied for its potential applications in scientific research. While the mechanism of action of this compound is not fully understood, it has been shown to have a range of biochemical and physiological effects and may have potential as an anti-cancer agent, neuroprotective agent, and antioxidant. Further research is needed to fully understand the potential applications of this compound and to develop new drugs, materials, and catalysts based on its properties.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) can be achieved through a variety of methods. One common method involves the reaction of 1,3-hexadiene with diazomethane in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxylic acid with 1,3-hexadiene in the presence of a dehydrating agent. Both of these methods have been shown to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) has a wide range of potential scientific research applications. One area of interest is in the development of new drugs and therapies. This compound has been shown to have potential as an anti-cancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used in the development of new materials and as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
197579-08-1 |
|---|---|
Nom du produit |
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1S,2S)-2-[(1E,3Z)-hexa-1,3-dienyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-9-7-10(9)8-11/h3-6,8-10H,2,7H2,1H3/b4-3-,6-5+/t9-,10-/m1/s1 |
Clé InChI |
GVUBFZQUXOQYAR-HCXXOREESA-N |
SMILES isomérique |
CC/C=C\C=C\[C@@H]1C[C@@H]1C=O |
SMILES |
CCC=CC=CC1CC1C=O |
SMILES canonique |
CCC=CC=CC1CC1C=O |
Synonymes |
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



